Cellular Aurora A and Aurora B Target Engagement in HCT116 Cells
FMF-01-086-2 demonstrates dose-dependent inhibition of Aurora A and Aurora B kinase activity in human colorectal carcinoma HCT116 cells, as measured by the phosphorylation of their respective downstream substrates, pAurora A and histone H3 (pH3 S10) . This dual engagement profile confirms that the compound effectively penetrates cells and engages both key mitotic Aurora isoforms at the target level, a critical property that distinguishes it from Aurora A-selective inhibitors like MLN8054 which show preferential inhibition of Aurora A over Aurora B [1].
| Evidence Dimension | Cellular target engagement |
|---|---|
| Target Compound Data | Dose-dependent inhibition of pAurora A and pH3 S10 in HCT116 cells . |
| Comparator Or Baseline | MLN8054: Aurora A-selective inhibitor (IC50 Aurora A: 4 nM; Aurora B: 172 nM) [1]. |
| Quantified Difference | FMF-01-086-2 engages both Aurora A and B at cellular concentrations, whereas MLN8054 is reported to be 40-fold selective for Aurora A over Aurora B in biochemical assays, and its cellular activity is predominantly driven by Aurora A inhibition [1]. |
| Conditions | HCT116 human colorectal carcinoma cells; pAurora A (substrate of Aurora A) and pH3 S10 (substrate of Aurora B) detection. |
Why This Matters
Procurement for studies requiring simultaneous inhibition of both Aurora A and B mitotic functions necessitates a compound with demonstrated dual cellular target engagement, which is not provided by isoform-selective alternatives.
- [1] Manfredi MG, Ecsedy JA, Meetze KA, Balani SK, Burenkova O, Chen W, Galvin KM, Hoar KM, Huck JJ, LeRoy PJ, Ray ET, Sells TB, Stringer B, Stroud SG, Vos TJ, Weatherhead GS, Wysong DR, Zhang M, Bolen JB, Claiborne CF. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proc Natl Acad Sci U S A. 2007;104(10):4106-4111. View Source
